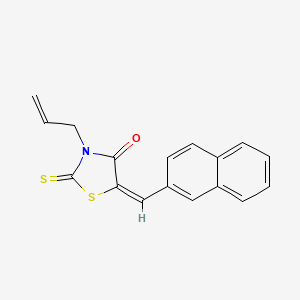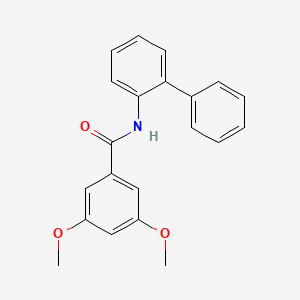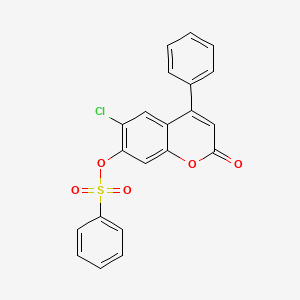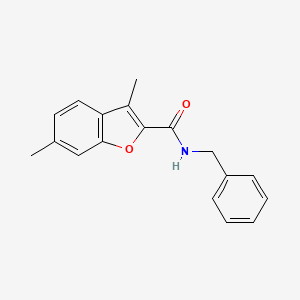
3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This compound has been extensively studied for its biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways in cells. For instance, this compound has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines. Additionally, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the AMPK signaling pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one have been investigated in various in vitro and in vivo studies. This compound has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Additionally, this compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. This compound has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug development. Moreover, the synthesis of this compound is relatively simple and can be achieved using readily available starting materials.
One of the limitations of using 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Although this compound has been shown to exhibit potent biological activity, its toxicity profile has not been fully characterized. Therefore, further studies are needed to determine the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions for the research on 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the molecular targets of this compound and its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and toxicity of this compound in animal models. Moreover, the potential applications of this compound in other therapeutic areas, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the development of analogs and derivatives of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one with improved potency and selectivity is an exciting area of future research.
Métodos De Síntesis
The synthesis of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be achieved by the reaction of 2-naphthylidene hydrazinecarbothioamide with allyl isothiocyanate in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound 2-allylthio-1,3-thiazolidin-4-one, which is subsequently treated with chloroacetyl chloride to yield the final product. The synthesis of this compound has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques such as NMR and mass spectroscopy.
Aplicaciones Científicas De Investigación
The therapeutic potential of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively investigated in various scientific studies. This compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has shown anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit anti-diabetic activity by increasing insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
(5E)-5-(naphthalen-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-2-9-18-16(19)15(21-17(18)20)11-12-7-8-13-5-3-4-6-14(13)10-12/h2-8,10-11H,1,9H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRKAUAAYPGIG-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3C=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC3=CC=CC=C3C=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(naphthalen-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)